molecular formula C12H7Cl2N3 B3302070 3-(3,5-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 915375-38-1

3-(3,5-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B3302070
CAS No.: 915375-38-1
M. Wt: 264.11 g/mol
InChI Key: PRQXWHYSOZFWBA-UHFFFAOYSA-N
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Description

“3-(3,5-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine” is a derivative of 1,2,4-triazolo[4,3-a]pyridine . It is a part of a series of novel 1,2,4-triazolo[4,3-a]pyridine derivatives containing hydrazone moiety . These compounds are synthesized from 2,3-dichloropyridine, hydrazine hydrate by multi-step reactions under microwave irradiation condition .


Synthesis Analysis

The synthesis of “this compound” involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, which occurs chemoselectively at the terminal nitrogen atom of the hydrazide, followed by dehydration in acetic acid under microwave irradiation . This efficient strategy provides a route to the synthesis of 3-aryl-1,2,4-triazolo[4,3-a]pyridines in water which eliminates the requirement to use costly and unsafe volatile organic solvents .


Molecular Structure Analysis

The molecular structure of “this compound” was characterized by FT IR, 1H NMR, 13C NMR, 19F NMR, MS and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” are multi-step reactions under microwave irradiation condition . The coordination chemistry of the ligand has been investigated and iron (II), cobalt (II), nickel (II) and copper (II) complexes featuring diverse structural motifs have been prepared .


Physical and Chemical Properties Analysis

The compound is an off pale yellow solid with a melting point of 188–189 °C . The 1H NMR (200 MHz, DMSO) δ 8.63–8.48 (m, 2H), 8.15 (ddt, J = 5.0, 1.7, 0.7 Hz, 1H), 7.98 (s, 1H), 7.69 (ddd, J = 8.6, 7.1, 1.8 Hz, 1H), 7.64–7.59 (m, 2H), 7.32 (dt, J = 8.6, 1.1 Hz, 1H), 6.83 (ddt, J = 6.5, 5.0, 0.8 Hz, 1H); 13C NMR (50 MHz, DMSO) δ 156.96, 151.02, 150.15, 148.19, 143.32, 138.61, 136.25, 122.18, 120.53, 116.36, 107.29; IR (ATR) 1634, 1605, 1493, 1465, 1414, 1376, 1305, 1284, 1212, 1143, 1087, 1005, 992, 841,750, 737, 693 cm −1; EI-MS: 197.2 [M + H] + .

Mechanism of Action

While the exact mechanism of action for “3-(3,5-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine” is not explicitly mentioned in the search results, it is noted that 1,2,4-triazolo[4,3-a]pyridine derivatives display broad activities, such as antifungal activity, anticonvulsant activity, herbicidal activity, antimicrobial activity and anticancer activity .

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.

Future Directions

The increasing prevalence of multi-drug resistant fungal infections has encouraged the search for new antifungal agents . The study suggests that the 1,2,4-triazolo[4,3-a]pyridine derivatives exhibited good antifungal activity . This could be a potential area for future research and development.

Properties

IUPAC Name

3-(3,5-dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3/c13-9-5-8(6-10(14)7-9)12-16-15-11-3-1-2-4-17(11)12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQXWHYSOZFWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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